N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-5-(trifluoromethyl)phenyl)amino)formamide
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Description
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-5-(trifluoromethyl)phenyl)amino)formamide is a useful research compound. Its molecular formula is C32H24F4N4O3 and its molecular weight is 588.563. The purity is usually 95%.
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Scientific Research Applications
Vasopressin Receptor Antagonists
A study by Ohkawa et al. (1999) explored the synthesis of a series of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives, including a compound closely related to the specified chemical, which exhibited high affinity for the vasopressin V2 receptor. This compound demonstrated significant diuretic effects when administered orally in rats (Ohkawa et al., 1999).
Potential in Antimicrobial Activity
Hafez et al. (2015) synthesized compounds including a structure similar to the specified chemical. These compounds were tested for their antibacterial and antifungal activities, and some demonstrated potent antimicrobial properties, comparable to standard drugs like norfloxacin and fluconazole (Hafez, Alshammari, & El-Gazzar, 2015).
Antiproliferative Effects on Cancer Cells
Research by Kim et al. (2011) involved the synthesis of phenylpyrazolodiazepin-7-ones, which share a similar structure with the specified chemical. These compounds exhibited competitive antiproliferative activities against various cancer cell lines, suggesting potential use in cancer treatment (Kim et al., 2011).
Synthesis of Analogs for Met Kinase Inhibition
Schroeder et al. (2009) synthesized substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, analogous to the chemical . These compounds were identified as potent and selective Met kinase inhibitors, showing promise in cancer treatment (Schroeder et al., 2009).
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24F4N4O3/c1-19-9-5-6-12-24(19)27(41)18-40-26-14-8-7-13-25(26)28(20-10-3-2-4-11-20)38-29(30(40)42)39-31(43)37-23-16-21(32(34,35)36)15-22(33)17-23/h2-17,29H,18H2,1H3,(H2,37,39,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAATBVYYFXTNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24F4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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